2,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide
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Overview
Description
The compound “2,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with two methyl groups at the 2 and 5 positions. The compound also contains a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The carboxamide is attached to the 3 position of the furan ring. Additionally, the compound has a cyclopentyl ring, which is a five-membered aliphatic ring, and a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and one sulfur .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which can have significant effects on the compound’s chemical behavior . The carboxamide group can participate in hydrogen bonding, which could affect the compound’s physical properties and reactivity.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact reactions this compound might undergo. The aromatic rings might undergo electrophilic aromatic substitution reactions. The carboxamide group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all play a role. For example, the presence of a carboxamide group might increase the compound’s polarity and solubility in water.Scientific Research Applications
Antiviral Properties
Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus. Systematic structure–activity relationship (SAR) studies revealed that the 2,5-dimethyl-substituted heterocyclic moiety significantly influences anti-influenza activity. This suggests potential applications in developing novel antiviral agents against lethal strains of influenza A viruses (Yu Yongshi et al., 2017).
Antiprotozoal Activity
Research into dicationic imidazo[1,2-a]pyridines and related compounds, which share functional groups with the furan-carboxamide derivatives, has shown significant antiprotozoal activity. This points to the potential of furan-carboxamide derivatives in treating diseases caused by protozoal pathogens, offering a basis for further exploration in antiprotozoal drug development (M. Ismail et al., 2004).
Catalytic and Synthetic Chemistry
The compound's structural motifs are relevant in synthetic chemistry, particularly in cyclopalladation reactions. Cyclopalladation of N,N-dimethyl furancarboselenoamide derivatives, for instance, forms chelates with selenium and carbon as donor atoms. This showcases the compound's utility in catalytic processes and the synthesis of complex molecules, potentially expanding the toolkit available for organic synthesis and material science (M. Nonoyama & K. Nonoyama, 1989).
Fungicidal Activity
Positional isomers of aromatic heterocyclic carboxamides, closely related to the compound , have demonstrated fungicidal activity. This suggests that modifying the structure of furan-carboxamide derivatives could yield new compounds with enhanced efficacy against various fungal pathogens, highlighting its potential application in agriculture and antifungal drug development (S. Banba et al., 2013).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising activity in a particular area (such as medicinal chemistry), future research might focus on optimizing its activity, reducing side effects, or improving its synthesis .
Properties
IUPAC Name |
2,5-dimethyl-N-(1-thiophen-2-ylcyclopentyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-11-10-13(12(2)19-11)15(18)17-16(7-3-4-8-16)14-6-5-9-20-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUFYIPIONPEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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